molecular formula C12H14Cl2N2O2S B1377391 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine CAS No. 1432684-08-6

1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine

Cat. No.: B1377391
CAS No.: 1432684-08-6
M. Wt: 321.2 g/mol
InChI Key: KNOPMIUVPFCVOG-QXMHVHEDSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems bearing multiple functional groups and substituents. According to chemical database entries, the preferred International Union of Pure and Applied Chemistry name is designated as 1-{[(E)-1,2-Dichloro-2-phenylvinyl]sulfonyl}piperazine, which reflects the systematic approach to naming the compound based on its structural hierarchy. This nomenclature system prioritizes the piperazine ring as the parent structure, with the dichlorophenylethenesulfonyl group treated as a complex substituent attached to one of the nitrogen atoms.

The systematic naming convention follows the established protocol for piperazine derivatives, where the numbering begins at one nitrogen atom and proceeds around the ring to identify substitution positions. The sulfonyl linkage is explicitly indicated in the nomenclature, followed by the complete description of the dichlorophenylethene component. The geometric designation (E) in some nomenclatural variations indicates the stereochemical configuration of the ethene double bond, specifying the relative positions of the chlorine and phenyl substituents. This level of detail in the systematic nomenclature ensures unambiguous identification of the compound and distinguishes it from potential geometric isomers or regioisomers.

The International Union of Pure and Applied Chemistry nomenclature system also accommodates alternative systematic names that may arise from different approaches to naming priority. Some chemical databases report variations in the systematic name while maintaining chemical accuracy, reflecting the complexity of applying nomenclatural rules to highly substituted heterocyclic systems. The precision of this nomenclatural system is essential for accurate chemical communication, database searches, and regulatory compliance across international chemical commerce and research activities.

Alternative Chemical Designations

Alternative chemical designations for this compound encompass various naming conventions employed across different chemical databases, commercial suppliers, and research publications. These alternative designations serve important functions in chemical identification, particularly when dealing with legacy naming systems, trade designations, or simplified nomenclature used in specific industrial or research contexts. The diversity of alternative names reflects the compound's presence across multiple chemical databases and commercial platforms, each potentially employing different naming conventions or priorities.

Commercial chemical suppliers and research institutions often employ shortened or modified names for practical purposes, leading to designations such as this compound, which represents a simplified version of the complete systematic name. Some databases utilize entirely different organizational approaches, resulting in names that prioritize different structural features or follow legacy naming conventions that predate current International Union of Pure and Applied Chemistry recommendations. These alternative designations are particularly important for literature searches, as older publications or specialized databases may employ different nomenclatural systems.

Registry and database systems often generate their own internal naming conventions, leading to variations in how the compound is designated across different platforms. Some systems may emphasize the piperazine core while others focus on the sulfonyl linkage or the dichlorophenylethene component as the primary structural feature. Understanding these alternative designations is crucial for comprehensive chemical information retrieval and ensuring complete coverage when conducting systematic literature reviews or database searches. The multiplicity of naming approaches also reflects the evolving nature of chemical nomenclature and the ongoing efforts to standardize chemical identification across diverse platforms and applications.

Chemical Abstracts Service Registry Number and Regulatory Classifications

The Chemical Abstracts Service registry number for this compound is definitively established as 1432684-08-6, providing a unique numerical identifier that transcends nomenclatural variations and linguistic barriers. This Chemical Abstracts Service number serves as the primary means of unambiguous chemical identification across international databases, regulatory systems, and commercial platforms. The assignment of this specific registry number follows the Chemical Abstracts Service protocol for systematic chemical registration, ensuring that this compound can be accurately identified regardless of variations in naming conventions or language differences.

The regulatory classification of this compound varies across different jurisdictions and regulatory frameworks, reflecting the diverse approaches to chemical regulation in different countries and regions. Chemical suppliers and manufacturers must navigate multiple regulatory systems when handling, transporting, or commercializing this compound. The molecular formula C12H14Cl2N2O2S and molecular weight of 321.22 grams per mole provide additional identifying characteristics that support regulatory compliance and safety documentation. These physical parameters are essential for regulatory filings and transportation classifications under various international chemical transportation protocols.

Property Value Source
Chemical Abstracts Service Registry Number 1432684-08-6
Molecular Formula C12H14Cl2N2O2S
Molecular Weight 321.22 g/mol
Alternative Molecular Weight 257 g/mol
Storage Conditions -4°C (6-12 weeks), -20°C (1-2 years)
Transportation Conditions 0°C

European regulatory frameworks classify this compound under specific regulatory codes and hazard classifications that govern its handling, storage, and distribution within European Union member states. The compound appears in specialized chemical catalogs and research databases, indicating its recognition within the scientific research community for specific applications. Japanese regulatory authorities have also established specific guidelines for this compound, particularly in the context of research chemical regulations and export controls. Understanding these diverse regulatory classifications is essential for international commerce and research collaboration involving this compound.

Properties

IUPAC Name

1-[(E)-1,2-dichloro-2-phenylethenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPMIUVPFCVOG-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)S(=O)(=O)/C(=C(/C2=CC=CC=C2)\Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization Method

  • The process starts with reacting esters (such as methyl benzoylformate) with substituted or unsubstituted ethylenediamine to form 3,4-dehydropiperazine-2-one derivatives.
  • These intermediates are then reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or aluminum hydride (AlH3) to yield piperazine derivatives.
  • For example, 1-methyl-3-phenylpiperazine is prepared by reducing 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one with LiAlH4 in tetrahydrofuran (THF) at 50-55°C for several hours, followed by workup and purification steps. Yields reported are around 60% under these conditions.

Direct Alkylation and Related Methods

  • Alkylation of 2-phenylpiperazine can be used to introduce substituents, but this method may lead to side products such as 1-alkyl-2-phenylpiperazine and 1,4-dialkyl-2-phenylpiperazine.
  • The reductive cyclization method is preferred for its selectivity and efficiency.
Step Reagents/Conditions Product Yield (%) Notes
Ester + Ethylenediamine Methyl benzoylformate + N-methyl ethylenediamine, MeOH, 30-65°C, 6-7 hrs 3,4-Dehydropiperazine-2-one derivative 48-70 Intermediate
Reduction LiAlH4 in THF, 50-55°C, 3-4 hrs 1-Methyl-3-phenylpiperazine ~60 Requires inert atmosphere

Introduction of the 1,2-Dichloro-2-phenylethenesulfonyl Group

The sulfonylation step involves attaching the 1,2-dichloro-2-phenylethenesulfonyl moiety to the piperazine nitrogen.

Sulfonylation Reaction

  • The piperazine derivative is reacted with a sulfonyl chloride or sulfonylating agent bearing the 1,2-dichloro-2-phenylethenyl group.
  • Typical reaction conditions include using an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as sodium carbonate or triethylamine to neutralize the generated acid.
  • The reaction is carried out at room temperature or slightly elevated temperatures for several hours to overnight.
  • After completion, the reaction mixture is worked up by filtration, washing, and purification through chromatographic techniques to isolate the sulfonylated product.

Example from Related Piperazine-Substituted Compounds

  • In a related synthesis of piperazine-substituted dichloro-naphthoquinone derivatives, the piperazine compound was reacted with the dichlorinated aromatic sulfonyl precursor in dichloromethane with sodium carbonate at room temperature overnight.
  • The reaction mixture changed color immediately, indicating progress, and final compounds were purified by chromatography.
  • This approach can be adapted for the preparation of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine.
Step Reagents/Conditions Product Notes
Piperazine derivative + 1,2-dichloro-2-phenylethenesulfonyl chloride DCM, Na2CO3, RT, overnight This compound Requires chromatographic purification

Detailed Reaction Conditions and Yields

Stage Reagents Solvent Temperature Time Yield Purification
Formation of 3,4-dehydropiperazine-2-one Methyl benzoylformate + N-methyl ethylenediamine + Acetic acid Methanol/Toluene 30-65°C 6-7 hrs 48-70% Filtration, washing
Reduction to piperazine derivative LiAlH4 THF 50-55°C 3-4 hrs ~60% Filtration, hexane recrystallization
Sulfonylation Piperazine derivative + sulfonyl chloride DCM, Na2CO3 Room temp Overnight Variable, typically 60-80% Chromatography

Research Findings and Notes

  • The reductive cyclization method provides a selective and efficient route to piperazine derivatives without significant side product formation.
  • Use of lithium aluminum hydride is effective but requires careful handling due to its reactivity.
  • Sulfonylation reactions proceed smoothly under mild conditions and are indicated by immediate color change in the reaction mixture, a useful visual cue.
  • Purification by chromatographic methods is essential to obtain analytically pure this compound.
  • The overall synthetic route is amenable to scale-up, with documented procedures involving kilogram-scale reactions.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

  • 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine is primarily used as a reagent in organic synthesis. It facilitates the formation of complex molecules by acting as an electrophile in nucleophilic substitution reactions. This property is particularly useful in synthesizing heterocyclic compounds, which are essential in drug discovery and materials science.

Table 1: Comparison of Synthetic Applications

Application TypeDescriptionExample Compounds Synthesized
Electrophilic ReagentParticipates in nucleophilic substitution reactionsHeterocycles, pharmaceuticals
FunctionalizationModifies existing compounds to enhance reactivitySulfonamides, amines
PolymerizationUsed in creating polymeric materialsSpecialty polymers

Biological Applications

Biochemical Assays

  • The compound serves as an organic buffer in biochemical assays, helping to maintain pH levels during enzymatic reactions. Its stability under various conditions makes it suitable for studying enzyme kinetics and interactions.

Pharmaceutical Development

  • As a sulfonyl-containing compound, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets can lead to the development of novel drugs.

Table 2: Biological Applications Overview

Application AreaFunctionalityPotential Benefits
Enzyme StudiesBuffering agent for pH stabilizationImproved assay accuracy
Drug DevelopmentIntermediate in synthesizing bioactive compoundsTargeted therapeutic effects
Cellular StudiesInvestigating cellular pathwaysInsights into disease mechanisms

Industrial Applications

Catalyst in Chemical Reactions

  • In industrial settings, this compound is utilized as a catalyst due to its ability to facilitate various chemical reactions efficiently. Its properties make it suitable for large-scale production processes.

Material Science

  • The compound has applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance. This versatility allows for innovations in coatings, adhesives, and other industrial products.

Case Study 1: Synthesis of Sulfonamide Derivatives

A research study demonstrated the use of this compound in synthesizing sulfonamide derivatives that exhibit antibacterial activity. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's utility in pharmaceutical chemistry.

Case Study 2: Enzyme Inhibition Studies

In another study, the compound was employed as a probe to investigate the inhibition of specific enzymes involved in cancer metabolism. The results indicated that modifications to the sulfonyl group significantly affected enzyme activity, providing insights into potential therapeutic strategies.

Mechanism of Action

The mechanism of action of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Benzhydryl and Bulky Groups : Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit potent cytotoxicity (IC₅₀ < 10 µM in liver cancer cells) due to enhanced lipophilicity and target binding .
  • Chloro-Substituted Aromatic Rings: Chlorine atoms improve metabolic stability and receptor binding. For example, mCPP shows affinity for serotonin receptors (5-HT1B/2C) and α-adrenoceptors .
  • Sulfonyl Groups : Sulfonamide-linked derivatives (e.g., 1-(2-nitrophenyl)sulfonylpiperazine) facilitate hydrogen bonding with enzymes like DNA topoisomerase II, critical for antibacterial activity .

Pharmacological Activity Comparison

Anticancer Activity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g) inhibit proliferation in liver (HEPG2, IC₅₀: 2.3–8.7 µM), breast (MCF7, IC₅₀: 3.1–9.4 µM), and colon cancer cells (HCT-116, IC₅₀: 4.5 µM) .
  • Piperazine sulfonamides (e.g., 1-(3-chlorophenyl)piperazine derivatives) show moderate antitumor activity (20–40% growth inhibition) in thiazole-sulfonamide hybrids, with chloro-substitution enhancing potency .

Antimicrobial and Antibacterial Effects

  • 1-(Substituted phenyl)piperazine-carboxylic acids (e.g., 4e–4g) inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) via DNA topoisomerase II interactions .
  • Bulky substituents (e.g., 1-(2-methoxyphenyl)piperazine) reduce antibacterial efficacy due to steric hindrance .

Neuropharmacological Activity

  • 1-(2-Pyrimidinyl)piperazine (buspirone metabolite) exhibits α1-adrenoceptor intrinsic efficacy, influencing cardiovascular and CNS activity .
  • mCPP (1-(3-chlorophenyl)piperazine) acts as a serotonin receptor agonist, altering sympathetic nerve activity and blood pressure .

Biological Activity

1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique sulfonyl piperazine structure, which is essential for its biological activity. The presence of the dichloro and phenyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that compounds with similar structures often interact with targets involved in cancer progression and inflammation.

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes such as phosphodiesterases and autotaxin, which are crucial in various pathological processes including cancer and inflammation. The inhibition leads to a decrease in lysophosphatidic acid levels, potentially reducing tumor growth and metastasis .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on recent research findings:

Activity Effect Reference
Anti-cancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits phosphodiesterases
Potential neuroprotectiveEffects on neurodegenerative disorders

Anti-Cancer Properties

In a recent study, derivatives of piperazine were synthesized and evaluated for their anti-cancer effects. The results indicated that compounds similar to this compound effectively induced apoptosis in cancer cell lines by targeting BCL2 and activating caspases . This highlights the potential of this compound class in developing new cancer therapies.

Discussion

The biological activity of this compound is promising, particularly in oncology and inflammation management. Its mechanism of action through enzyme inhibition provides a pathway for therapeutic development. However, further research is needed to fully elucidate its effects and optimize its pharmacological properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine, and how do reaction conditions influence yield?

Answer: Synthesis typically involves coupling sulfonyl chloride derivatives with piperazine under controlled conditions. For example, analogous compounds like 1-(2-fluorobenzyl)piperazine triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using CuSO₄·5H₂O and sodium ascorbate in a solvent system of H₂O:DCM (1:2) . Optimizing solvent polarity (e.g., switching from ethanol to acetone) can prevent undesired side reactions, as seen in piperazine alkylation studies where ethanol led to ethoxy byproducts . Column chromatography (silica gel, ethyl acetate:hexane) is commonly used for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: High-performance liquid chromatography (HPLC) with UV detection is standard, particularly when derivatives like 1-(2-methoxyphenyl)piperazine are used to stabilize analytes . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm molecular structure. For example, analogous piperazines (e.g., 1-(3-chlorophenyl)piperazine) are validated using internal standards like p-tolylpiperazine for quantitative analysis .

Q. What safety protocols are critical when handling this compound in the lab?

Answer: Refer to safety data sheets (SDS) for piperazine derivatives, which highlight risks of skin/eye irritation and recommend personal protective equipment (PPE) such as nitrile gloves and goggles . Proper ventilation and spill containment (e.g., inert absorbents like vermiculite) are essential due to potential toxic decomposition products (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

Answer: Contradictions may arise from isomerism or solvent effects. For example, Raman microspectroscopy with multivariate analysis (PCA/LDA) distinguishes piperazine isomers (e.g., 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl)piperazine) by analyzing peak positions and intensities at optimized laser power (20 mW) and scan counts (128–256) . Cross-validating with X-ray crystallography or computational simulations (e.g., DFT) further resolves ambiguities .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer: Modifying substituents on the phenyl or sulfonyl groups can enhance target binding. For instance, fluorinated analogs (e.g., 1-(2-fluorobenzyl)piperazine) show improved receptor affinity due to electronegativity and metabolic stability . Computational docking studies (e.g., molecular dynamics with serotonin receptors) guide rational design by predicting binding modes .

Q. How do solvent and catalyst choices impact regioselectivity in derivatization reactions?

Answer: Polar aprotic solvents (e.g., acetone) with mild bases (K₂CO₃) favor N-alkylation over S-alkylation in piperazine derivatives, as demonstrated in triazole synthesis . Catalyst selection (e.g., Cu(I) for CuAAC) ensures high regioselectivity, while protic solvents like ethanol may promote nucleophilic substitution at unintended sites .

Q. What advanced analytical methods quantify trace impurities or degradation products?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects sub-ppm impurities. For example, hair analysis of piperazine derivatives (e.g., TFMPP) achieves limits of detection (LOD) <0.1 ng/mg using internal standards . Accelerated stability studies (40°C/75% RH) coupled with HPLC identify degradation pathways (e.g., hydrolysis of sulfonyl groups) .

Q. How can researchers address low yields in large-scale synthesis?

Answer: Batch vs. flow chemistry comparisons reveal scalability improvements. For instance, continuous flow systems reduce side reactions in piperazine acylation by maintaining precise temperature control . Solvent recycling (e.g., toluene in azide reactions) and catalyst immobilization (e.g., silica-supported Cu) enhance cost-efficiency .

Methodological Guidelines

  • Experimental Design: Prioritize orthogonal purification (e.g., sequential column chromatography and recrystallization) to isolate high-purity batches .
  • Data Contradiction Analysis: Use tiered validation—spectroscopic, chromatographic, and computational—to resolve structural ambiguities .
  • Safety Compliance: Align handling protocols with JIS Z 7253:2019 standards, including spill kits and fume hoods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine
Reactant of Route 2
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.